

Spectroscopic Data of 4-Cyclopropylpyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-Cyclopropylpyridin-2-amine

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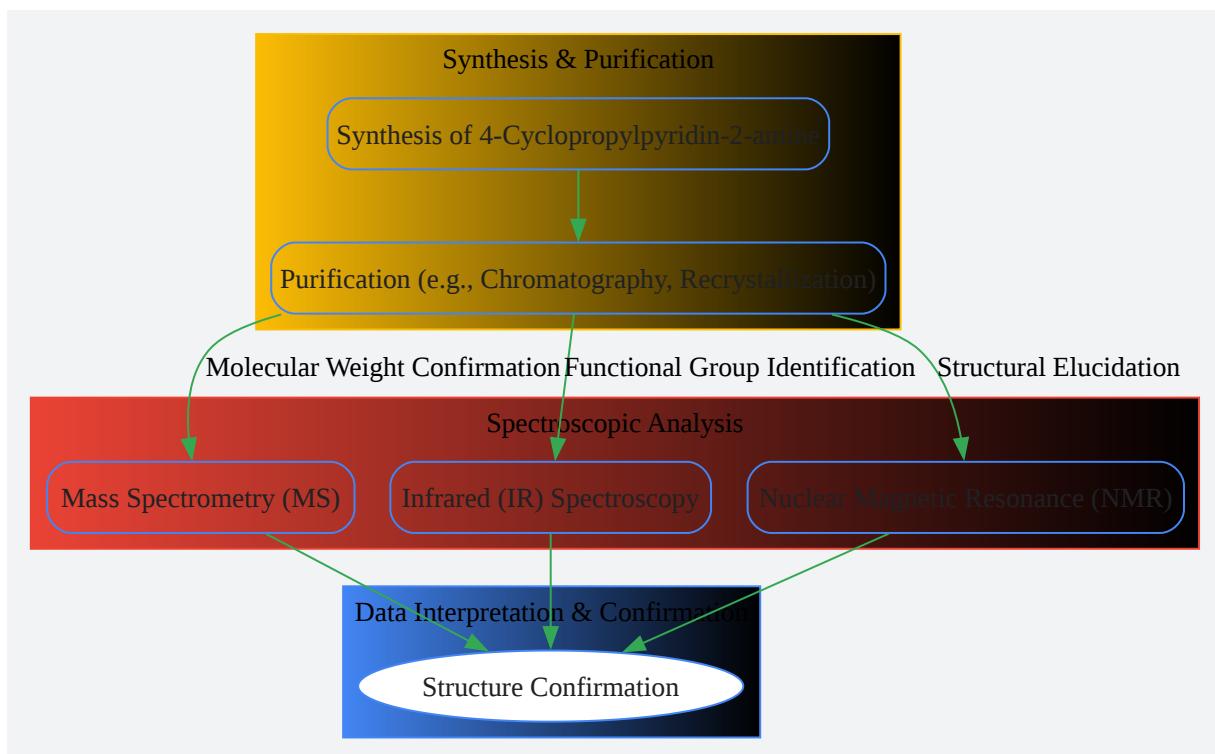
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **4-Cyclopropylpyridin-2-amine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction to 4-Cyclopropylpyridin-2-amine

4-Cyclopropylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry due to the presence of the pharmacologically relevant 2-aminopyridine scaffold and a cyclopropyl group, which can influence metabolic stability and binding affinity. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. This guide provides a detailed examination of its key analytical data.

Molecular Structure and Analysis Workflow

The structural elucidation of **4-Cyclopropylpyridin-2-amine** relies on a synergistic approach, integrating data from multiple spectroscopic techniques. The general workflow for the characterization of this and similar novel compounds is outlined below.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-Cyclopropylpyridin-2-amine**.

Mass Spectrometry (MS)

Mass spectrometry is a critical first step in the analysis of a newly synthesized compound, providing information about its molecular weight and elemental composition.

Experimental Protocol: Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Data Interpretation: The predicted mass spectrum for **4-Cyclopropylpyridin-2-amine** ($C_8H_{10}N_2$) shows a molecular ion peak ($[M+H]^+$) at m/z 135.0917, corresponding to the protonated molecule.

Ion Species	Predicted m/z
$[M]^+$	134.0839
$[M+H]^+$	135.0917
$[M+Na]^+$	157.0736

The high-resolution mass spectrum (HRMS) is crucial for confirming the elemental composition. The calculated exact mass for $C_8H_{11}N_2^+$ ($[M+H]^+$) is 135.0917, and an experimental value within a few parts per million (ppm) of this provides strong evidence for the correct molecular formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **4-Cyclopropylpyridin-2-amine** is expected to show characteristic absorption bands for the primary amine, the aromatic pyridine ring, and the cyclopropyl group.

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Data Interpretation: The key expected vibrational frequencies are summarized in the table below.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3250	N-H stretching (symmetric and asymmetric)	Primary Amine
3100-3000	C-H stretching	Aromatic & Cyclopropyl
2950-2850	C-H stretching	Cyclopropyl
1650-1580	N-H bending (scissoring)	Primary Amine
1600-1450	C=C and C=N stretching	Pyridine Ring
1335-1250	C-N stretching	Aromatic Amine
~1020	Cyclopropyl ring breathing	Cyclopropyl
910-665	N-H wagging	Primary Amine

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine (-NH₂)[1][2]. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group are expected just below 3000 cm⁻¹[3]. The N-H bending vibration around 1600 cm⁻¹ can sometimes be mistaken for an alkene C=C stretch, but its presence along with the N-H stretching bands confirms the amine group[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Cyclopropylpyridin-2-amine** is expected to show distinct signals for the aromatic protons, the amine protons, and the cyclopropyl protons.

Predicted ¹H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	Doublet	1H	H-6 (Pyridine)
~6.5 - 6.7	Doublet	1H	H-5 (Pyridine)
~6.3 - 6.5	Singlet	1H	H-3 (Pyridine)
~4.5 - 5.5	Broad Singlet	2H	-NH ₂
~1.7 - 1.9	Multiplet	1H	Methine (Cyclopropyl)
~0.8 - 1.0	Multiplet	2H	Methylene (Cyclopropyl)
~0.5 - 0.7	Multiplet	2H	Methylene (Cyclopropyl)

The chemical shifts of the amine protons can vary depending on the solvent and concentration and may exchange with D₂O.

The downfield signals in the aromatic region are characteristic of the pyridine ring protons. The protons of the cyclopropyl group are expected in the upfield region, typically below 2.0 ppm. The unique electronic environment of the cyclopropane ring results in shielded protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~158 - 160	C-2 (Pyridine, C-NH ₂)
~148 - 150	C-6 (Pyridine)
~145 - 147	C-4 (Pyridine, C-cyclopropyl)
~110 - 112	C-5 (Pyridine)
~105 - 107	C-3 (Pyridine)
~15 - 17	Methine (Cyclopropyl)
~8 - 10	Methylene (Cyclopropyl)

The carbons of the pyridine ring are expected to resonate in the downfield region (100-160 ppm), with the carbon attached to the nitrogen and the amino group (C-2) being the most deshielded. The aliphatic carbons of the cyclopropyl group will appear in the upfield region of the spectrum.

Conclusion

The comprehensive analysis of the spectroscopic data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a robust and self-validating system for the characterization of **4-Cyclopropylpyridin-2-amine**. The predicted and interpreted data presented in this guide offer a reliable reference for researchers and scientists working with this compound, ensuring the confirmation of its chemical identity and purity.

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